5'-O-Acetyl (R)-Lisofylline
Description
Overview of Lysophospholipids and Related Immunomodulators
Lysophospholipids (LPs) are phospholipids (B1166683) containing a single fatty acid chain that function as significant signaling molecules in various biological processes. nih.govjst.go.jp These molecules are derived from the metabolism of membrane glycerophospholipids and can be produced by the action of phospholipases when immune cells are activated. nih.govjst.go.jpnih.gov LPs are not merely metabolic intermediates but act as extracellular lipid mediators that regulate a wide array of cellular responses, including cell proliferation, migration, and morphological changes. nih.gov
The immunomodulatory functions of LPs are primarily mediated through their interaction with specific G protein-coupled receptors (GPCRs). nih.govjst.go.jpnih.govresearchgate.net This signaling can lead to either the positive or negative regulation of immune responses. nih.govresearchgate.net Key examples of bioactive lysophospholipids with well-documented immunomodulatory roles include lysophosphatidic acid (LPA) and sphingosine (B13886) 1-phosphate (S1P), which are involved in cellular stress signaling, inflammation, and host defense responses. nih.govresearchgate.net Other immunomodulatory LPs include lysophosphatidylserine (B10771985) (LysoPS) and lysophosphatidylinositol (LPI). nih.govjst.go.jpnih.gov The diverse activities of these lipid mediators have implicated them in the pathophysiology of numerous disorders, including autoimmune diseases, cancer, and cardiovascular conditions, making them attractive targets for therapeutic intervention. nih.gov
Table 1: Examples of Bioactive Lysophospholipids and their Role
| Lysophospholipid | Primary Function | Receptor Type |
|---|---|---|
| Lysophosphatidic acid (LPA) | Regulates cell proliferation, migration, and inflammation. nih.govnih.govresearchgate.net | GPCR nih.govresearchgate.net |
| Sphingosine 1-phosphate (S1P) | Involved in immune cell trafficking, vascular development, and inflammation. nih.govnih.gov | GPCR nih.govnih.gov |
| Lysophosphatidylserine (LysoPS) | Modulates immune responses, particularly in immune cells like lymphocytes and macrophages. nih.govnih.govresearchgate.net | GPCR nih.govresearchgate.net |
| Lysophosphatidylinositol (LPI) | Plays a role in immune regulation. nih.govjst.go.jpnih.gov | GPCR nih.govjst.go.jp |
Academic Context of Lisofylline as a Synthetic Methylxanthine and its Immunomodulatory Properties
Lisofylline (LSF) is a synthetic, modified methylxanthine that has been identified for its potent anti-inflammatory and immunomodulatory activities. researchgate.netrsc.org It is an active metabolite of pentoxifylline (B538998), a drug used for its hemorheological properties. researchgate.netontosight.aiwikipedia.org LSF has garnered significant scientific interest for its unique biological mechanisms, which set it apart from conventional anti-inflammatory agents. patsnap.com
The immunomodulatory effects of lisofylline are multifaceted. It has been shown to inhibit the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, which are central to the inflammatory cascade. patsnap.com A critical aspect of its mechanism is the interruption of interleukin-12 (B1171171) (IL-12) signaling and the subsequent activation of STAT4 (Signal Transducer and Activator of Transcription 4), pathways linked to the autoimmune damage of insulin-producing cells. wikipedia.orgmedchemexpress.commedchemexpress.com Furthermore, LSF has demonstrated protective effects on pancreatic beta-cells against cytokine-induced damage by promoting mitochondrial metabolism. nih.gov These properties have made lisofylline a subject of extensive research, particularly for its potential in treating autoimmune conditions like type 1 diabetes and mitigating inflammatory responses in sepsis and acute respiratory distress syndrome. researchgate.netwikipedia.orgpatsnap.com
Strategic Design of 5'-O-Acetyl (R)-Lisofylline as a Prodrug
The design of this compound is a direct application of this prodrug strategy. It is a chemically modified version of (R)-Lisofylline, engineered with the primary goal of enhancing its drug-like properties for better performance in biological systems.
A significant challenge with lisofylline is its rapid metabolism, which leads to poor oral bioavailability and a short biological half-life, limiting its clinical utility. researchgate.netresearchgate.net To address this, researchers have explored prodrug modifications. While studies have investigated conjugating lisofylline with fatty acids to improve its pharmacokinetic properties researchgate.netresearchgate.net, the acetylation of the 5'-hydroxyl group represents another classic prodrug strategy.
Acetylation is a chemical modification that involves adding an acetyl group to a molecule. nih.gov Attaching an acetyl group to the hydroxyl moiety of (R)-Lisofylline converts it into an ester. This change generally increases the lipophilicity of the molecule. Enhanced lipophilicity can improve a drug's ability to pass through biological membranes, potentially leading to better absorption from the gastrointestinal tract. Studies on other compounds have shown that acetylation can significantly enhance oral bioavailability, leading to higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC). nih.govmdpi.com The underlying principle for designing this compound is that after absorption, the acetyl group would be cleaved by esterase enzymes present in the body, releasing the active (R)-Lisofylline at the desired site of action. nih.govewadirect.com This approach aims to overcome the inherent pharmacokinetic limitations of the parent drug.
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, plays a critical role in pharmacology. tutorchase.comnumberanalytics.com Different stereoisomers, particularly enantiomers (non-superimposable mirror images), can exhibit vastly different biological activities, potencies, metabolic pathways, and toxicities because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one isomer. tutorchase.comijpsjournal.comresearchgate.net
Lisofylline possesses a chiral center at the 5-position of its hydroxyhexyl side chain, meaning it exists as two enantiomers: (R)-Lisofylline and (S)-Lisofylline. wikipedia.orgnih.gov Research has demonstrated that the biological activity of lisofylline is stereoselective. The (R)-enantiomer is reported to possess enhanced activity compared to its counterpart. wikipedia.org Specifically, (R)-Lisofylline is an inhibitor of lysophosphatidic acid acyltransferase (LPAAT) with an IC50 of 0.6 µM and effectively interrupts IL-12 signaling-mediated STAT4 activation. medchemexpress.commedchemexpress.com This specific inhibitory action is central to its therapeutic potential in preventing autoimmune responses, such as those seen in preclinical models of type 1 diabetes. wikipedia.orgmedchemexpress.comnih.gov The focus on the (R)-stereoisomer for the development of this compound is therefore a deliberate choice to harness the more potent and specific biological activity of this particular enantiomer, aiming for improved efficacy and a better therapeutic profile. ijpsjournal.comresearchgate.net
Table 2: Properties of Lisofylline Enantiomers
| Enantiomer | Key Biological Activity | Significance |
|---|---|---|
| (R)-Lisofylline | Potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT); blocks IL-12/STAT4 signaling. medchemexpress.commedchemexpress.com | Considered the more active enantiomer for immunomodulation and prevention of autoimmune damage. researchgate.netwikipedia.org |
| (S)-Lisofylline | Less biologically active in the context of specific immunomodulatory pathways compared to the (R)-enantiomer. nih.gov | Pentoxifylline reduction in the body is highly stereoselective towards the (S)-enantiomer. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Stereochemical Considerations for 5 O Acetyl R Lisofylline
Advanced Synthetic Methodologies for (R)-Lisofylline Precursor
The synthesis of the enantiomerically pure (R)-Lisofylline is a critical first step. nih.gov Given that the biological activity of Lisofylline resides primarily in its (R)-enantiomer, significant research has been dedicated to developing efficient and stereoselective synthetic routes. rsc.orgptfarm.pl
Chemoenzymatic Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution
A prominent and highly effective method for obtaining enantiomerically pure (R)-Lisofylline is through the enzymatic kinetic resolution (EKR) of racemic lisofylline. patsnap.com This approach utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the two.
A comprehensive study on the lipase-catalyzed transesterification of racemic lisofylline identified immobilized lipase (B570770) B from Candida antarctica (Chirazyme L-2, C-3) as an optimal biocatalyst. patsnap.com The reaction, conducted with vinyl acetate (B1210297) as the acetyl donor in ethyl acetate as the solvent, achieved a high level of enantioselectivity. patsnap.comresearchgate.net Under optimized conditions, this method can furnish both the resulting (R)-acetate and the unreacted (S)-lisofylline in high enantiomeric excess (>99% ee) at approximately 50% conversion. patsnap.com
Table 1: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of Racemic Lisofylline
| Parameter | Optimal Condition |
| Biocatalyst | Immobilized lipase B from Candida antarctica (Chirazyme L-2, C-3) |
| Acyl Donor | Vinyl acetate (3 equivalents) |
| Solvent | Ethyl acetate |
| Temperature | 60°C |
| Reaction Time | 2 hours |
This chemoenzymatic strategy provides a robust pathway to optically active precursors essential for the synthesis of 5'-O-Acetyl (R)-Lisofylline. patsnap.com
Stereoselective Reduction Approaches for (R)-Configuration
Another key strategy for producing (R)-Lisofylline involves the stereoselective reduction of its prochiral precursor, pentoxifylline (B538998) (PTX). rsc.orgwikipedia.org This approach leverages various biocatalysts, including whole-cell systems and isolated enzymes, to achieve the desired (R)-configuration at the newly formed stereocenter.
Whole cells of microorganisms such as Saccharomyces cerevisiae (wine yeast) and Lactobacillus kefiri have demonstrated the ability to reduce pentoxifylline to (R)-Lisofylline with high enantioselectivity. rsc.orgptfarm.plresearchgate.net Specifically, Lactobacillus kefiri DSM 20587 has been shown to yield (R)-lisofylline with 98% enantiomeric excess and a conversion rate of 95-100%. researchgate.net
Furthermore, purified alcohol dehydrogenases (ADHs) have been successfully employed. An (R)-specific ADH isolated from Lactobacillus kefiri (LK-ADH) and recombinant ADHs from Rhodococcus ruber and Lactobacillus kefiri expressed in E. coli have proven effective in producing (R)-Lisofylline with high conversion rates and excellent enantiomeric excess (>99% ee). rsc.orgresearchgate.net A variant of Lactobacillus kefir ADH, known as Lk-ADH Prince, has shown particular promise in the stereoselective reduction of pentoxifylline. nih.gov
Table 2: Biocatalysts for Stereoselective Reduction of Pentoxifylline to (R)-Lisofylline
| Biocatalyst | Stereoselectivity | Enantiomeric Excess (ee) | Conversion |
| Saccharomyces cerevisiae (wine yeast) | (R) | High | High |
| Lactobacillus kefiri DSM 20587 | (R) | 98% | 95-100% |
| Recombinant Rhodococcus ruber ADH | (R) | >99% | 93-94% |
| Recombinant Lactobacillus kefiri ADH | (R) | >99% | 93-94% |
Stereoinversion Techniques for (S)-Lisofylline to (R)-Enantiomer Conversion
One reported method involves a Mitsunobu reaction. researchgate.net After obtaining (S)-lisofylline, for example, through the microbial reduction of pentoxifylline with Rhodotorula rubra, it can be converted to its (R)-enantiomer. researchgate.netdrugfuture.com A more recent and efficient method involves the acetolysis of the corresponding (S)-mesylate. patsnap.comresearchgate.netwydawnictwo-tygiel.pl This process utilizes cesium acetate and a catalytic amount of 18-Crown-6 in dry toluene, followed by a potassium carbonate-mediated methanolysis of the resulting (R)-acetate to yield (R)-Lisofylline. patsnap.comresearchgate.netwydawnictwo-tygiel.pl
Targeted Acetylation Strategies for this compound Synthesis
Once enantiomerically pure (R)-Lisofylline is obtained, the final step is the targeted acetylation of the 5'-hydroxyl group to yield this compound.
A described synthetic route involves the condensation of 3,7-dimethylxanthine with (R)-5-acetoxy-1-hexyl chloride. drugfuture.com The (R)-5-acetoxy-1-hexanol intermediate is prepared from a chiral epoxide, which undergoes several steps including acetylation with acetic anhydride. drugfuture.com The final condensation step, using sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO), affords 5'-O-acetyllisofylline. drugfuture.com
Alternatively, direct acetylation of (R)-Lisofylline can be performed. As demonstrated in the kinetic resolution process, enzymatic acetylation using a lipase like Candida antarctica lipase B with an acetyl donor such as vinyl acetate is a highly selective method. patsnap.com Chemical acetylation can also be achieved using reagents like acetic anhydride. drugfuture.com The choice of method depends on the desired selectivity and reaction conditions.
Analytical Chemistry Approaches for Purity and Stereochemical Characterization in Synthetic Processes
Ensuring the chemical purity and, crucially, the stereochemical integrity of this compound is paramount. A combination of analytical techniques is employed throughout the synthetic process.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a fundamental technique for determining the enantiomeric excess (ee) of both the (R)-Lisofylline precursor and the final acetylated product. ptfarm.pl This method allows for the separation and quantification of the (R) and (S) enantiomers.
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and can also be utilized for determining enantiomeric purity through the use of chiral resolving agents, such as in the Mosher's method. dntb.gov.ua
Single-crystal X-ray diffraction (XRD) analysis provides unambiguous determination of the absolute configuration of the enantiomers. patsnap.com This technique has been used to confirm the stereochemistry of lisofylline enantiomers obtained through chemoenzymatic resolution. patsnap.com
Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds, including this compound, further verifying the successful acetylation.
Molecular and Cellular Mechanisms of Action of 5 O Acetyl R Lisofylline
Enzymatic Biotransformation and Prodrug Activation to (R)-Lisofylline
5'-O-Acetyl (R)-Lisofylline is designed as an intermediate that is converted into the pharmacologically active molecule, (R)-Lisofylline, within the body. calpaclab.com This conversion is a critical activation step, relying on the enzymatic cleavage of the acetyl group. The addition of the 5'-O-acetyl ester moiety is a common prodrug strategy used to mask polar hydroxyl groups, which can enhance properties such as membrane permeability. nih.govnih.gov
The activation of this compound to (R)-Lisofylline is accomplished through hydrolysis of the ester bond at the 5'-O position, a reaction known as deacetylation. wikipedia.org This process is catalyzed by endogenous esterase enzymes. acs.org Esterases are a ubiquitous family of hydrolases, found in high concentrations in the liver, but also present in plasma, and the cytoplasm of various cells, that are responsible for the metabolism of many ester-containing drugs and prodrugs. nih.govacs.org
The general mechanism involves the esterase-mediated cleavage of the acetyl group, releasing the active (R)-Lisofylline and acetic acid. wikipedia.org While this is a well-established pathway for acetylated prodrugs, specific studies characterizing the particular human esterase subtypes (e.g., carboxylesterases, butyrylcholinesterase) responsible for the deacetylation of this compound have not been detailed in the reviewed scientific literature. The activation is presumed to be carried out by these non-specific esterases within target cells and tissues. acs.orgresearchgate.net
Detailed kinetic studies quantifying the rate of conversion of this compound to (R)-Lisofylline in specific in vitro cellular systems are not extensively available in the current literature. Such studies are essential to determine the efficiency and speed of prodrug activation, typically measuring parameters like the rate of hydrolysis, the Michaelis-Menten constant (Km), and the maximum reaction velocity (Vmax).
For illustrative purposes, kinetic data from the biotransformation of the parent compound pentoxifylline (B538998) to its metabolite M1 ((R/S)-Lisofylline) in human hemolysed erythrocyte suspensions show the type of parameters that are determined in such analyses. It is important to note that the following data pertains to a reduction reaction, not the deacetylation of this compound, and is presented here only as an example of relevant kinetic characterization.
Table 1: Example Kinetic Parameters for the Biotransformation of Pentoxifylline to its M1 Metabolites in Hemolysed Erythrocytes Note: This data is for the reduction of pentoxifylline, not the deacetylation of this compound, and serves as an illustrative example.
| Metabolite | Kinetic Model | Km (mM) |
|---|---|---|
| (R)-M1 (Lisofylline) | Michaelis-Menten | 11 |
| (S)-M1 | Two-enzyme model | 1.1 and 132 |
Data sourced from Nicklasson et al. (2002). researchgate.net
Receptor Binding and Modulation Profiles of (R)-Lisofylline and its Active Metabolites
The primary mechanism of action of (R)-Lisofylline is not through direct binding to a specific cell-surface receptor, but rather through the enzymatic inhibition of a key step in a critical lipid signaling pathway.
(R)-Lisofylline's mechanism does not appear to involve direct binding to or modulation of lysophosphatidic acid receptors (LPARs). Instead, its effects are upstream of LPAR activation. Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPARs 1-6. (R)-Lisofylline modulates the availability of phosphatidic acid (PA), a precursor and key molecule in lipid signaling, rather than directly interacting with the receptors for LPA. oup.comnih.gov
The principal and most well-characterized molecular target of (R)-Lisofylline is the enzyme Lysophosphatidic Acid Acyltransferase (LPAAT). nih.govmedchemexpress.com (R)-Lisofylline acts as a potent inhibitor of LPAAT, which is responsible for the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA). oup.com This inhibition is a key component of its anti-inflammatory effects, as phosphatidic acid is a crucial second messenger that mediates pro-inflammatory signals downstream of cytokine receptor activation. ebi.ac.uknih.gov
Table 2: Inhibitory Activity of (R)-Lisofylline on LPAAT
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Cellular Context |
|---|---|---|---|
| (R)-Lisofylline | Lysophosphatidic Acid Acyltransferase (LPAAT) | 0.6 µM | Lipopolysaccharide (LPS) stimulated P388 cell line |
Data sourced from Rice et al. (1994) and other sources. nih.govmedchemexpress.com
By inhibiting LPAAT, (R)-Lisofylline effectively reduces the generation of phosphatidic acid, thereby dampening the inflammatory cascade. ebi.ac.ukresearchgate.net
Intracellular Signaling Pathway Modulation by (R)-Lisofylline
As a consequence of its inhibitory action on LPAAT and the subsequent reduction in phosphatidic acid levels, (R)-Lisofylline modulates several critical intracellular signaling pathways involved in inflammation and immune responses.
One of the most significant effects is the interruption of the Interleukin-12 (B1171171) (IL-12) signaling pathway. ebi.ac.uk IL-12 is a cytokine crucial for the differentiation of T helper 1 (Th1) cells, a key process in autoimmune responses. (R)-Lisofylline blocks IL-12-mediated signaling, which leads to the inhibition of Signal Transducer and Activator of Transcription 4 (STAT4) activation and phosphorylation. nih.govmedchemexpress.com This prevents the downstream gene expression responsible for Th1 differentiation and proliferation. medchemexpress.com
Furthermore, studies have shown that (R)-Lisofylline can inhibit the activation of cAMP response element-binding protein (CREB), another transcription factor involved in the expression of pro-inflammatory cytokines. ebi.ac.uk However, it does not appear to affect all inflammatory pathways, with reports indicating it does not significantly alter the activation of Nuclear Factor-kappa B (NF-κB). ebi.ac.uk Additionally, (R)-Lisofylline's mechanism is specific, as it has been shown to not affect intracellular calcium levels, phospholipase C (PLC) activity, or ceramide formation. oup.com
Table 3: Summary of Intracellular Signaling Pathways Modulated by (R)-Lisofylline
| Pathway/Target | Effect of (R)-Lisofylline | Consequence |
|---|---|---|
| LPAAT | Inhibition | Decreased production of phosphatidic acid |
| IL-12 Signaling / STAT4 | Inhibition of phosphorylation/activation | Blocks Th1 cell differentiation and proliferation |
| CREB | Inhibition of activation | Decreased expression of pro-inflammatory cytokines |
| NF-κB | No significant effect | Inflammatory pathways independent of (R)-Lisofylline remain active |
| Intracellular Ca2+, PLC, Ceramide Formation | No effect | Demonstrates specificity of action |
Blocking Interleukin-12 (IL-12) Signaling and STAT-4 Activation
(R)-Lisofylline (LSF), the parent compound of this compound, demonstrates significant immunomodulatory effects by directly interfering with the Interleukin-12 (IL-12) signaling pathway. A key mechanism of this action is the inhibition of the Signal Transducer and Activator of Transcription 4 (STAT4) activation. nih.gov IL-12 is a critical cytokine in promoting cell-mediated immune responses, partly by inducing the differentiation of T helper 1 (Th1) cells, a process heavily dependent on the activation of STAT4. nih.govplos.org
Research has shown that LSF can interrupt the IL-12-mediated activation of STAT4. nih.gov This blockade of IL-12 signaling and subsequent STAT4 activation is a crucial pathway linked to inflammation and autoimmune damage. wikipedia.org By disrupting this axis, LSF can prevent the downstream effects of IL-12, such as the production of interferon-gamma (IFN-γ). plos.org The activation of STAT4 by IL-12 involves both tyrosine and serine phosphorylation, and while this activation is not unique to IL-12 (as IFN-alpha can also activate STAT4), it is a central component of the IL-12-driven pro-inflammatory response. nih.gov The ability of LSF to inhibit this specific signaling cascade underscores its potential as a modulator of inflammatory conditions. plos.org
Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)
Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses. dokumen.pub Various external stimuli, including oxidative stress and inflammatory cytokines, can activate these pathways. nih.gov For instance, stressors like hydrogen peroxide can activate the ERK1/2 and p38 MAPK pathways, leading to cellular senescence. nih.gov Similarly, cytokines like IL-17 can increase the phosphorylation of p38 and ERK, contributing to inflammatory skin conditions. nih.gov
While direct studies on this compound's effect on MAPK pathways are limited, the known anti-inflammatory properties of its parent compound, lisofylline, suggest a potential interaction. Given that oxidative stress can activate MAPK signaling cascades that lead to altered gene expression, and lisofylline has been shown to decrease lipid peroxidation, it is plausible that its mechanism involves modulation of these pathways. dokumen.pubnih.gov
Regulation of NF-κB Signaling and Inflammatory Gene Expression
Nuclear factor-κB (NF-κB) is a pivotal transcription factor that orchestrates inflammatory responses by regulating the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor (TNF) and IL-1. nih.gov The NF-κB signaling pathway is a critical regulator of both innate and adaptive immunity, and its dysregulation is associated with a variety of chronic inflammatory diseases. mdpi.com
Lisofylline has demonstrated the ability to regulate this pathway. In a murine model of hyperoxia-induced lung injury, lisofylline treatment was examined for its effects on the activation of NF-κB and the expression of pro-inflammatory cytokines. nih.gov The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, I-κB, allowing the NF-κB complex (e.g., p50-p65) to translocate to the nucleus and initiate the transcription of target inflammatory genes. nih.gov By suppressing the activation of NF-κB, lisofylline can effectively block the release of pro-inflammatory cytokines that occurs in response to oxidative tissue injury. medchemexpress.com This inhibitory action on the NF-κB pathway is a key component of its anti-inflammatory effects. nih.govmedchemexpress.com
Modulation of Cellular Mitochondrial Function
There is evidence to suggest that (R)-Lisofylline positively impacts cellular mitochondrial function. wikipedia.org Mitochondria are central to cellular metabolism and energy production, and their dysfunction is implicated in a variety of disease states. The acetylation of mitochondrial proteins is a key post-translational modification that can regulate enzyme activities and metabolic pathways. nih.gov
The regulation of mitochondrial protein acetylation is influenced by the balance between acetyl-CoA levels and the activity of deacetylases like SIRT3. nih.gov Under conditions of cellular stress, this balance can be disrupted, leading to an accumulation of acetylated proteins and subsequent mitochondrial dysfunction. nih.gov While the precise mechanism by which lisofylline improves mitochondrial function is not fully elucidated, the fact that this compound is an acetylated molecule suggests a potential role in these pathways, possibly by influencing the acetylation state of mitochondrial proteins or by interacting with enzymes that regulate mitochondrial metabolism.
Phosphodiesterase (PDE) Inhibition and Cyclic AMP (cAMP) Pathway Modulation
(R)-Lisofylline, a methylxanthine derivative, functions as a non-selective phosphodiesterase (PDE) inhibitor. nih.govresearchgate.net PDEs are a family of enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By inhibiting these enzymes, lisofylline increases the intracellular levels of cAMP. researchgate.net
Studies have shown that (±)-lisofylline is a more potent inhibitor of PDEs compared to its precursor, pentoxifylline. researchgate.net Administration of lisofylline results in a dose-dependent increase in plasma cAMP levels. researchgate.net The elevation of intracellular cAMP is a crucial mechanism for the immunomodulatory effects of lisofylline, particularly within T-cells. nih.gov In these cells, cAMP acts as a key second messenger that governs activation, differentiation, and the production of pro-inflammatory cytokines. nih.gov Therefore, the modulation of the cAMP pathway via PDE inhibition is a central aspect of lisofylline's mechanism of action.
| Compound | PDE Inhibition Potency (IC50) | Effect on cAMP Levels |
| (±)-Lisofylline | More potent than pentoxifylline | Dose-dependent increase researchgate.net |
| Pentoxifylline | Less potent than (±)-lisofylline | Dose-dependent increase researchgate.net |
Cellular Target Engagement and Specificity in Immunological Contexts
Effects on T-lymphocyte Subpopulations and Differentiation (e.g., Th1)
(R)-Lisofylline demonstrates specificity in its immunological targeting, particularly concerning T-lymphocyte subpopulations. A significant effect is its ability to limit the commitment to T-helper 1 (Th1) cell development. plos.org Th1 cells are key players in cell-mediated immunity and are characterized by their production of IFN-γ. plos.org The differentiation of naive CD4+ T-cells into Th1 cells is driven by the cytokine IL-12. plos.org
As previously detailed, lisofylline inhibits IL-12 signaling through the blockade of STAT4 activation. nih.govplos.org This action directly disrupts the primary pathway leading to Th1 differentiation. plos.org By preventing the development of Th1 cells, lisofylline consequently reduces the production of IFN-γ, a potent pro-inflammatory cytokine. plos.org This targeted effect on the IL-12/STAT4/Th1 axis highlights a specific cellular mechanism for the compound's anti-inflammatory and immunomodulatory properties. Crohn's disease, for example, is known to be a condition primarily mediated by Th1 and Th17 cells. windows.net
| Cellular Target | Mechanism of Action | Downstream Effect |
| Naive CD4+ T-cells | Inhibition of IL-12 signaling and STAT4 activation. nih.govplos.org | Reduced differentiation into Th1 cells. plos.org |
| Th1 Cells | Blockade of development. plos.org | Decreased production of IFN-γ. plos.org |
Modulation of Macrophage Polarization and Cytokine Production (e.g., IFN-γ, TNF-α)
(R)-Lisofylline demonstrates significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines, which are central to the polarization and function of macrophages. While direct studies on the complete M1/M2 macrophage polarization shift are not extensively detailed, the compound's influence on cytokine signaling pathways is evident. It is known to block the release of pro-inflammatory cytokines associated with oxidative tissue injury medchemexpress.com.
Research in non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, has shown that lisofylline administration suppressed the production of Interferon-gamma (IFN-γ) glpbio.com. This reduction in IFN-γ is significant as this cytokine is a potent activator of M1 macrophages, which are characterized by their pro-inflammatory actions. Furthermore, lisofylline has been found to block interleukin-12 (IL-12) signaling and the activation of STAT-4, a critical transcription factor in the IL-12 pathway wikipedia.org. The IL-12/STAT-4 axis is crucial for the differentiation of T-helper 1 (Th1) cells, which in turn produce IFN-γ and drive inflammatory responses, including the activation of M1 macrophages wikipedia.org.
Although lisofylline's protective effects on pancreatic beta-cells are partly attributed to shielding them from the damaging effects of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IFN-γ, this also points to its role in mitigating the broader inflammatory environment where these cytokines are active glpbio.comnih.gov. By inhibiting key inflammatory signaling molecules, (R)-Lisofylline can disrupt the cycle of macrophage activation and sustained inflammation.
| Parameter | Finding | Model System | Reference |
| Cytokine Production | Suppressed IFN-γ production. | Non-obese diabetic (NOD) mice | glpbio.com |
| Signaling Pathway | Blocks Interleukin-12 (IL-12) signaling and STAT-4 activation. | Target cells and tissues | wikipedia.org |
| Cytokine Release | Blocks the release of pro-inflammatory cytokines in oxidative tissue injury. | General finding | medchemexpress.com |
Impact on Pancreatic Beta-Cell Function and Viability
(R)-Lisofylline has demonstrated significant protective and restorative effects on pancreatic beta-cells, particularly in the context of inflammation-mediated damage, a key pathological event in type 1 diabetes wikipedia.orgnih.gov.
Protection from Cytokine-Induced Dysfunction and Apoptosis: Pro-inflammatory cytokines, including IL-1β, TNF-α, and IFN-γ, are known to be toxic to beta-cells, leading to reduced insulin (B600854) secretion and eventually, cell death (apoptosis). Studies using the insulin-secreting INS-1 cell line have shown that exposure to a combination of these cytokines significantly impairs both basal and glucose-stimulated insulin secretion and reduces cell viability nih.gov. The simultaneous application of Lisofylline with these cytokines successfully restored insulin secretion to control levels and protected the cells from apoptosis glpbio.comnih.gov. In cytokine-treated beta-cells, over 40% exhibited nuclear DNA breakage, a sign of apoptosis, whereas the cell death rate in the presence of Lisofylline remained at the control level of 1-2% nih.gov.
Enhancement of Mitochondrial Metabolism and Insulin Secretion: The mechanism behind Lisofylline's protective effects appears to be linked to its ability to promote mitochondrial metabolism nih.gov. The same study on INS-1 cells revealed that cytokines reduced mitochondrial activity, as measured by MTT metabolism, and lowered the mitochondrial membrane potential. Lisofylline not only prevented these cytokine-induced mitochondrial deficits but also independently increased beta-cell MTT metabolism glpbio.comnih.gov. Healthy mitochondrial function is essential for glucose-stimulated insulin secretion, and by supporting mitochondrial activity, Lisofylline enhances the beta-cells' capacity to release insulin in response to glucose nih.gov.
In vivo studies in prediabetic rats further support these findings, showing that Lisofylline treatment improved glucose tolerance by enhancing glucose-stimulated insulin secretion nih.gov. In vitro experiments using isolated perfused pancreases from normal rats also confirmed that Lisofylline has a direct effect on enhancing insulin release nih.gov.
| Experimental Condition | Parameter Measured | Result | Reference |
| INS-1 Cells + Cytokines (IL-1β, TNF-α, IFN-γ) | Glucose-Stimulated Insulin Secretion | Reduced (11.6 +/- 0.86 ng/ml.h) | nih.gov |
| INS-1 Cells + Cytokines + Lisofylline | Glucose-Stimulated Insulin Secretion | Restored to control levels (Control: 17.4 +/- 1.86 ng/ml.h) | nih.gov |
| INS-1 Cells + Cytokines | Cell Viability (Nuclear DNA Breakage) | >40% of cells showed DNA breakage | nih.gov |
| INS-1 Cells + Cytokines + Lisofylline | Cell Viability (Nuclear DNA Breakage) | Reduced to control levels (1-2%) | nih.gov |
| INS-1 Cells + Cytokines | Mitochondrial Metabolism (MTT Assay) | Reduced | nih.gov |
| INS-1 Cells + Cytokines + Lisofylline | Mitochondrial Metabolism (MTT Assay) | Restored to control levels | nih.gov |
| Prediabetic Rats + Lisofylline | Oral Glucose Tolerance | Improved glucose tolerance | nih.gov |
Pharmacokinetics and Metabolism of 5 O Acetyl R Lisofylline in Preclinical Models
Absorption and Distribution Studies in Animal Models (e.g., Mice, Rats)
Following administration, 5'-O-Acetyl (R)-Lisofylline is designed to be absorbed and then rapidly converted to its active form, (R)-Lisofylline (LSF). Studies on the active metabolite, LSF, in male CD-1 mice provide insight into its subsequent distribution. Following intravenous administration, LSF concentrations were measured in serum, brain, liver, kidneys, lungs, muscle, and gut. nih.gov
A physiologically based pharmacokinetic (PBPK) model developed for LSF in mice demonstrated that the compound distributes to various tissues. nih.gov The model predicted tissue-to-plasma partition coefficients, indicating the extent of distribution into different organs.
Interactive Data Table: Predicted Tissue:Plasma Partition Coefficients for (R)-Lisofylline in Mice Users can sort and filter the data presented in the table below.
| Tissue | Partition Coefficient (P) |
| Gut | 0.892 |
| Liver | 0.859 |
| Kidneys | 0.705 |
| Lungs | 0.612 |
| Muscle | 0.490 |
| Brain | 0.345 |
This data, derived from a PBPK model, illustrates the relative distribution of (R)-Lisofylline across various tissues in mice, with the highest concentrations predicted in the gut and liver. nih.gov
Metabolic Fate and Biotransformation Pathways of this compound and (R)-Lisofylline
The metabolism of this compound begins with its activation and is followed by a series of complex biotransformation reactions involving the active (R)-Lisofylline.
Hydrolysis of the Acetyl Moiety to (R)-Lisofylline (Prodrug Activation)
As a prodrug, the primary initial metabolic step for this compound is the hydrolysis of its acetyl group. This reaction is catalyzed by esterase enzymes present in the plasma and tissues, which cleave the ester bond to release the active therapeutic agent, (R)-Lisofylline, and acetic acid. This conversion is a crucial activation step, as the pharmacological activity resides in the parent LSF molecule.
Reversible Conversion to Pentoxifylline (B538998) (PTX) and Involvement of CYP1A2
Once activated, (R)-Lisofylline can undergo reversible metabolism. A key pathway is its oxidation back to its parent compound, Pentoxifylline (PTX). This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP1A2. nih.gov The conversion from LSF to PTX was found to be best described by a biphasic model, with the high-affinity enzyme identified as CYP1A2. nih.gov
Subsequent Metabolic Conversions of (R)-Lisofylline and its Metabolites
Beyond the reversible conversion to PTX, (R)-Lisofylline is subject to further metabolism. One identified pathway is the formation of a diol metabolite, referred to as Lisofylline diol. This reaction is also biphasic and involves two other cytochrome P450 enzymes: the low KM enzyme CYP3A4 and the high KM enzyme CYP2A6. nih.gov
Interactive Data Table: Enzyme Kinetic Parameters for (R)-Lisofylline Metabolism Users can sort and filter the data presented in the table below.
| Metabolic Pathway | Enzyme(s) Involved | KM | Vmax (nmol/min/mg protein) |
| Formation of Pentoxifylline (Low Affinity) | Not a CYP P450 | 0.282 µM | 0.003 |
| Formation of Pentoxifylline (High Affinity) | CYP1A2 | 158 µM | 0.928 |
| Formation of Lisofylline Diol (Low Affinity) | CYP3A4 | 0.0230 mM | 0.0565 |
| Formation of Lisofylline Diol (High Affinity) | CYP2A6 | 4.23 mM | 0.429 |
This table summarizes the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax) for the primary metabolic pathways of (R)-Lisofylline, highlighting the different enzymes and their affinities. nih.gov
Excretion Profiles of this compound and its Metabolites in Preclinical Species
The elimination of (R)-Lisofylline, the active metabolite of the prodrug, has been characterized in mice. The PBPK model for LSF disposition indicated that the compound is eliminated primarily through hepatic metabolism. nih.gov The estimated intrinsic hepatic clearance was 5.427 mL/min, with a calculated hepatic clearance of 1.22 mL/min. nih.gov Notably, the renal clearance of LSF was determined to be zero, suggesting that the parent compound is not significantly excreted via the kidneys. nih.gov Therefore, the excretion of the administered dose of this compound would occur in the form of its various metabolites, likely through both urine and feces following hepatic biotransformation. wikimedia.org
Comparative Pharmacokinetic Analyses of Acetylated Prodrugs vs. Parent (R)-Lisofylline in Animal Models
The rationale for developing an acetylated prodrug like this compound stems from the pharmacokinetic limitations of the parent compound, (R)-Lisofylline. Preclinical studies have shown that LSF itself has poor oral bioavailability, estimated to be around 16% in mice. nih.gov This limits its therapeutic potential when administered orally.
A prodrug strategy, such as acetylation, is employed to enhance the absorption and bioavailability of a parent drug. By masking the hydroxyl group on LSF, the acetylated form is expected to have improved lipophilicity, potentially leading to better membrane permeability and absorption from the gastrointestinal tract. Following absorption, the prodrug is converted to the active LSF. While specific comparative pharmacokinetic data for this compound versus LSF from a single head-to-head preclinical study is not detailed in the available literature, the development of such a prodrug implies an objective to achieve higher systemic exposure (i.e., a greater Area Under the Curve or AUC) and/or a higher maximum concentration (Cmax) of the active (R)-Lisofylline compared to administering LSF itself, particularly via the oral route.
Structure Activity Relationship Sar Studies of 5 O Acetyl R Lisofylline and Analogues
Impact of 5'-O-Acetylation on Biological Activity and Prodrug Efficiency
The acetylation of the 5'-hydroxyl group of (R)-Lisofylline to form 5'-O-Acetyl (R)-Lisofylline is a key prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This approach is often employed to overcome limitations of the parent drug, such as low bioavailability or a short half-life. nih.gov
Acetylation can enhance the lipophilicity of a molecule, which may improve its absorption and distribution characteristics. Studies on other molecules have shown that acetylation can significantly increase plasma levels and tissue distribution of the parent compound. ontosight.ai For instance, the acetylation of EGCG, a green tea polyphenol, enhanced its inhibitory activity in cells, indicating that cellular deacetylation is crucial for the bioactivity of the acetylated prodrug. ontosight.ai Similarly, this compound is designed to be converted in vivo by esterases to release the active (R)-Lisofylline. The synthesis of this acetylated derivative can be achieved with high selectivity through enzymatic processes, such as lipase-catalyzed kinetic resolution. acs.orgpw.edu.pl This chemoenzymatic approach allows for the efficient production of the desired enantiomerically pure acetate (B1210297). pw.edu.plresearchgate.net While direct comparative data on the biological activity of this compound versus (R)-Lisofylline is not extensively detailed in the available literature, the rationale is based on established prodrug principles aimed at improving the pharmacokinetic profile of the parent molecule.
Stereochemical Influence of the (R)-Configuration on Receptor Affinity and Functional Activity
Stereochemistry plays a definitive role in the biological activity of lisofylline. The molecule possesses a chiral center at the 5-position of the hexyl side chain, leading to (R) and (S) enantiomers. Pharmacokinetic and pharmacodynamic studies have consistently shown that the desired anti-inflammatory and immunomodulatory activities reside almost exclusively in the (R)-enantiomer. rsc.orgpsu.edu (R)-Lisofylline is recognized as the biologically active isomer, while the (S)-enantiomer is considered less relevant for the intended therapeutic effects. researchgate.netchemicalbook.com
(R)-Lisofylline is reported to be several hundred times more effective than its parent compound, pentoxifylline (B538998), at inhibiting the effects of inflammatory cytokines. rsc.orgbook-of-abstracts.comresearchgate.net This highlights the critical importance of both the reduction of the keto group of pentoxifylline and the specific (R)-configuration of the resulting hydroxyl group for enhanced activity. wikipedia.org The metabolism of pentoxifylline in the body produces both enantiomers of lisofylline, but the (S)-enantiomer is the predominant species, with a reported S:R ratio of approximately 90:10 or greater. google.com The development of (R)-Lisofylline as a standalone drug candidate underscores the therapeutic significance of this specific stereoisomer. psu.eduresearchgate.net
The table below summarizes the relative activities of lisofylline-related compounds.
| Compound | Configuration | Primary Activity | Relative Potency |
| Pentoxifylline | N/A (Pro-chiral ketone) | Anti-inflammatory | Baseline |
| (R)-Lisofylline | (R) | Anti-inflammatory, Immunomodulatory nih.govebi.ac.uk | High (several hundred-fold > Pentoxifylline) rsc.orgbook-of-abstracts.com |
| (S)-Lisofylline | (S) | Low to negligible | Significantly lower than (R)-enantiomer |
| (±)-Lisofylline (racemate) | Racemic | Anti-inflammatory medchemexpress.com | Lower than pure (R)-enantiomer |
This table is a qualitative summary based on literature reports.
Comparison with Other Lisofylline Derivatives and Lysophospholipid Analogues
The structure of (R)-Lisofylline has been a scaffold for the development of new analogues with potentially improved properties. Due to the low potency and short half-life of (R)-Lisofylline, research has focused on creating derivatives to enhance its clinical utility. nih.gov One approach involved generating a library of analogues where the (5-R-hydroxyhexyl) side chain was kept constant, but the xanthine (B1682287) core was replaced with other nitrogen-containing heterocyclic structures, including xanthine-like and non-xanthine skeletons. nih.govoatext.com These analogues were then evaluated for their ability to protect pancreatic beta-cells from apoptosis and for their metabolic stability. nih.gov
A significant finding in the SAR of (R)-Lisofylline is its identification as an inhibitor of lysophosphatidic acid acyltransferase (LPAAT), with an IC₅₀ of 0.6 µM. medchemexpress.commedchemexpress.com This activity links it to the lysophosphatidic acid (LPA) signaling pathway, which is involved in numerous cellular processes. LPA analogues themselves are a diverse class of molecules with varying affinities for different LPA receptors (LPA₁₋₆). nih.gov For example, some dialkyl phosphatidic acid analogues act as agonists at the LPA₅ receptor while being antagonists at LPA₁ and LPA₃ receptors. nih.gov Unlike many LPA analogues that interact directly with LPA receptors, (R)-Lisofylline acts on an enzyme involved in the synthesis of phosphatidic acid, a precursor to LPA. researchgate.netmedchemexpress.com This distinction in its mechanism of action differentiates it from many receptor-targeted lysophospholipid analogues.
| Compound/Analogue Class | Target/Mechanism | Key Structural Feature |
| (R)-Lisofylline | Lysophosphatidic acid acyltransferase (LPAAT) inhibitor medchemexpress.commedchemexpress.com | (R)-5-hydroxyhexyl side chain on a dimethylxanthine core |
| Pentoxifylline | Precursor to Lisofylline; Phosphodiesterase inhibitor | 5-oxohexyl side chain on a dimethylxanthine core |
| Non-xanthine LSF Analogues | Varies (designed to mimic LSF) | (R)-5-hydroxyhexyl side chain with alternative heterocyclic cores nih.gov |
| Lysophosphatidic Acid (LPA) | Agonist at LPA receptors (LPA₁₋₆) | Glycerol phosphate (B84403) backbone with a single acyl chain |
| LPA Receptor Analogues | Agonists or antagonists at specific LPA receptors nih.gov | Modified head groups or acyl chains to confer receptor selectivity nih.govnih.gov |
Computational Modeling and In Silico Approaches for SAR Elucidation (e.g., QSAR, Molecular Docking)
Computational methods are increasingly used to understand the SAR of xanthine derivatives and guide the design of new, more potent compounds. Quantitative Structure-Activity Relationship (QSAR) studies have been applied to correlate the structural features of these molecules with their pharmacokinetic and pharmacodynamic properties. nih.gov For example, 3D-QSAR studies have been conducted on various androgen receptor ligands, demonstrating the power of this approach to model ligand-receptor interactions. sigmaaldrich.com
Molecular docking simulations have provided crucial insights into the binding of lisofylline-related compounds to their protein targets. Docking studies were instrumental in revealing the molecular basis for the stereoselectivity of alcohol dehydrogenases used in the synthesis of chiral alcohols, a process relevant to the production of (R)-Lisofylline. acs.org In one study, rational mutagenesis combined with molecular docking was used to engineer the active site of human cytochrome P450 3A4. nih.gov By introducing steric hindrance into the enzyme's large active site, researchers could alter its selectivity, favoring the desired hydroxylation of a synthetic precursor to produce (R)-Lisofylline. nih.gov This demonstrates how in silico modeling can be a powerful tool for both understanding and manipulating biological systems for synthetic purposes. Furthermore, docking has been used to explore the binding of lisofylline analogues to other potential targets, such as urease and α-glucosidase. researchgate.net These computational approaches provide a framework for rational drug design, helping to accelerate the identification of new drug candidates by predicting their activity and optimizing their structure. nih.govacsmedchem.org
Preclinical Efficacy and Pharmacodynamic Studies of 5 O Acetyl R Lisofylline in Disease Models
Immunomodulatory and Anti-inflammatory Effects in Animal Models
(R)-Lisofylline has shown notable efficacy in mitigating inflammatory processes in several animal models, primarily through the suppression of pro-inflammatory pathways.
Attenuation of Pro-inflammatory Cytokine Production in Murine Models
Preclinical studies have consistently demonstrated the ability of (R)-Lisofylline to suppress the production of key pro-inflammatory cytokines. In murine models of type 1 diabetes, treatment with lisofylline led to a significant reduction in the systemic levels of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov This suppression of pro-inflammatory cytokines is a key aspect of its protective effects. nih.gov Specifically, (R)-Lisofylline has been shown to inhibit the production of IFN-γ. caymanchem.comcaymanchem.com This effect is linked to its ability to interrupt Interleukin-12 (B1171171) (IL-12) signaling, a critical pathway for the differentiation of T-helper 1 (Th1) cells which are major producers of IFN-γ. wikipedia.orgmedchemexpress.cn
| Cytokine | Model | Effect of (R)-Lisofylline | Reference |
| IFN-γ | Murine model of type 1 diabetes | Suppression | nih.gov |
| TNF-α | Murine model of type 1 diabetes | Suppression | nih.gov |
| IFN-γ | Non-obese diabetic (NOD) mice | Suppression | caymanchem.comcaymanchem.com |
Suppression of Autoimmune Processes in Experimental Autoimmune Encephalomyelitis (EAE) in Mice
(R)-Lisofylline has been found to ameliorate the clinical course of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a widely used model for the human autoimmune disease multiple sclerosis. medchemexpress.cn EAE is characterized by an inflammatory response in the central nervous system, leading to demyelination and paralysis. nih.govnih.gov The therapeutic effect of (R)-Lisofylline in this model further underscores its potent anti-inflammatory and immunomodulatory capabilities in the context of autoimmune diseases.
Efficacy in Animal Models of Autoimmune Diabetes (e.g., NOD Mice)
The non-obese diabetic (NOD) mouse is a well-established animal model for autoimmune type 1 diabetes, sharing many immunopathological features with the human disease. semanticscholar.org In this model, (R)-Lisofylline has demonstrated significant promise in preventing the onset and progression of the disease.
Prevention of Insulitis and Diabetes Onset
Treatment with lisofylline has been shown to reduce the incidence of insulitis, the infiltration of pancreatic islets by immune cells, which is a hallmark of early type 1 diabetes. semanticscholar.orgnih.gov By inhibiting this inflammatory infiltrate, which includes macrophages, (R)-Lisofylline effectively prevents the development of overt diabetes in NOD mice. nih.govmedchemexpress.cnnih.gov Studies have shown a significant reduction in diabetes incidence in lisofylline-treated mice compared to controls. nih.gov The mechanism behind this prevention is associated with the suppression of proinflammatory cytokines and a reduction in cellular infiltration into the islets. nih.gov
| Parameter | Model | Effect of (R)-Lisofylline | Reference |
| Insulitis | NOD Mice | Reduced onset | nih.gov |
| Macrophage Infiltration | NOD Mice | Inhibition | nih.govmedchemexpress.cn |
| Diabetes Incidence | Multiple low-dose streptozotocin-treated mice | Significant reduction (25% vs. 91.6% in controls) | nih.gov |
Mitigation of Sepsis-Induced Organ Injury in Preclinical Models (e.g., Lung Injury in Minipigs)
The anti-inflammatory properties of (R)-Lisofylline extend to models of sepsis, a life-threatening condition characterized by a dysregulated host response to infection. In a minipig model of sepsis, (R)-Lisofylline was shown to ameliorate sepsis-induced lung injury. medchemexpress.cn This suggests that its mechanism of action, which includes the suppression of pro-inflammatory cytokine release, is also beneficial in mitigating the systemic inflammatory response and subsequent organ damage associated with sepsis. medchemexpress.cn
Protection Against Ischemia-Reperfusion Injury in Animal Models
While direct preclinical studies on 5'-O-Acetyl (R)-Lisofylline in the context of ischemia-reperfusion (I/R) injury are not extensively available in the public domain, a significant body of research on its parent compound, (R)-Lisofylline (LSF), provides a strong basis for understanding its potential protective effects. These studies have demonstrated the efficacy of LSF in mitigating tissue damage and dysfunction in various animal models of I/R injury, particularly in the intestine.
In a rat model of mesenteric ischemia and reperfusion, LSF has been shown to ameliorate the dysfunction of the intestinal mucosal barrier. nih.gov Treatment with LSF, both before the ischemic event and just prior to reperfusion, resulted in a significant reduction in intestinal permeability. nih.gov This protective effect on the gut barrier is crucial, as its breakdown is a key event in the pathophysiology of I/R injury, leading to the translocation of bacteria and endotoxins into the systemic circulation.
Further research has confirmed the ability of LSF to reduce bacterial translocation from the gastrointestinal tract following intestinal I/R. nih.gov In a study using male ACI rats subjected to superior mesenteric artery occlusion, intravenous administration of LSF significantly decreased the translocation of bacteria to the liver, spleen, and lungs compared to untreated control animals. nih.gov This suggests a mechanism that preserves the integrity of the intestinal mucosa, thereby preventing the systemic spread of gut-derived pathogens and the subsequent inflammatory cascade.
The pharmacodynamic action underlying this protection appears to be linked to the preservation of the structural components of the intestinal mucosa. Specifically, studies have revealed that LSF treatment is associated with greater villus height in animals subjected to I/R compared to controls. nih.gov This preservation of villus architecture is a key indicator of maintained intestinal health and function. While LSF treatment did not appear to affect intestinal levels of reduced glutathione (B108866) or adenosine (B11128) triphosphate, the maintenance of villus height points towards a specific protective mechanism against the structural damage induced by I/R. nih.gov
The anti-inflammatory properties of LSF are also considered central to its protective effects. karger.com The compound is known to inhibit the generation of phosphatidic acid, a second messenger involved in the signaling pathways of several pro-inflammatory mediators. nih.gov By modulating these inflammatory pathways, LSF can attenuate the cascade of events that leads to tissue damage during reperfusion.
The following data tables summarize the key findings from preclinical studies on (R)-Lisofylline in animal models of intestinal ischemia-reperfusion injury.
Table 1: Efficacy of (R)-Lisofylline in a Rat Model of Intestinal Ischemia-Reperfusion
| Parameter | Control Group (Ischemia) | (R)-Lisofylline Treated Group (Ischemia) | p-value |
| Mucosal-to-Serosal Clearance (nL/min/cm²) | 64.0 +/- 7.1 | 34.4 +/- 6.1 | 0.007 |
| Villus Height (μm) | 160 +/- 15 | 250 +/- 37 | 0.04 |
Data derived from a study involving 60 minutes of mesenteric ischemia in rats. nih.gov
Table 2: Efficacy of (R)-Lisofylline in a Rat Model of Intestinal Reperfusion Injury
| Parameter | Control Group (Reperfusion) | (R)-Lisofylline Treated Group (Reperfusion) | p-value |
| Mucosal-to-Serosal Clearance (nL/min/cm²) | 40.2 +/- 4.5 | 23.1 +/- 3.8 | 0.012 |
| Villus Height (μm) | 82 +/- 7 | 170 +/- 21 | 0.002 |
Data derived from a study involving 60 minutes of mesenteric ischemia followed by 60 minutes of reperfusion in rats. nih.gov
Table 3: Effect of (R)-Lisofylline on Bacterial Translocation Following Intestinal Ischemia-Reperfusion
| Organ | Untreated Group (% Positive Cultures) | (R)-Lisofylline Treated Group (% Positive Cultures) |
| Liver | Significant Translocation | Significantly Reduced Translocation |
| Spleen | Significant Translocation | Significantly Reduced Translocation |
| Lung | Significant Translocation | Significantly Reduced Translocation |
Qualitative summary from a study in male ACI rats subjected to 45 minutes of intestinal ischemia followed by 24 hours of reperfusion. nih.gov
Advanced Methodological Approaches in 5 O Acetyl R Lisofylline Research
Chiral Chromatography and Spectrometric Methods for Compound Analysis
The precise analysis of 5'-O-Acetyl (R)-Lisofylline relies on methods that can confirm its stereochemical identity, structure, and purity. Chiral chromatography is essential for separating the (R)-enantiomer from its (S)-counterpart, while various spectrometric techniques provide detailed structural information.
Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers is critical, as they can exhibit different pharmacological activities. nih.govunife.it Chiral HPLC is the gold-standard technique for this purpose. unife.it For compounds structurally similar to Lisofylline, polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. csfarmacie.cz A validated method for (R)-Lisofylline uses a normal-phase ChiralPak AD column, demonstrating the capability to resolve xanthine (B1682287) enantiomers. csfarmacie.czchromatographyonline.com This approach would be directly applicable to this compound, ensuring the stereochemical purity of the compound for further studies. Detection is typically achieved using ultraviolet (UV) spectroscopy, where the xanthine core exhibits strong absorbance.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of this compound and for its quantification in complex biological matrices. nih.gov Using electrospray ionization (ESI) in positive ion mode, the protonated molecular ion [M+H]⁺ can be detected. Tandem mass spectrometry (MS/MS) further fragments this ion to produce a characteristic pattern, which serves as a structural fingerprint for unambiguous identification. nih.gov For Lisofylline, multiple reaction monitoring has been used to quantify the transition from the parent ion to a specific product ion (m/z 263/181), a method that could be adapted for its acetylated derivative. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of organic molecules. nih.govnih.gov For this compound, ¹H NMR would confirm the presence of the acetyl group, typically showing a characteristic singlet peak around δ 2.0-2.5 ppm. researchgate.net It would also show signals corresponding to the protons on the xanthine core and the hydroxyhexyl side chain. ¹³C NMR spectroscopy would further confirm the structure by identifying all unique carbon atoms, including the carbonyl and methyl carbons of the acetyl group. Advanced 2D NMR techniques like COSY, HMQC, and HMBC would be employed to establish the connectivity between protons and carbons, verifying that acetylation occurred at the 5'-O position of the hexyl side chain. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound, the introduction of the acetyl group would result in the appearance of a strong, characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. modares.ac.irresearchgate.net Concurrently, a decrease in the intensity of the broad O-H stretching band (around 3300-3500 cm⁻¹) from the parent alcohol would be expected. modares.ac.ir Other characteristic peaks for the xanthine structure would also be present.
Table 1: Summary of Analytical Techniques for this compound Characterization This table is interactive and can be sorted by clicking on the headers.
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Chiral HPLC-UV | Enantiomeric Separation and Purity Assessment | Resolution of (R)- and (S)-enantiomers, quantification of enantiomeric excess. |
| HPLC-MS/MS | Molecular Weight Confirmation and Quantification | Precise mass-to-charge ratio, structural fingerprint from fragmentation patterns, sensitive detection in biological fluids. |
| NMR Spectroscopy | Definitive Structure Elucidation | Chemical environment of all protons and carbons, confirmation of acetylation site, stereochemical details. |
| FTIR Spectroscopy | Functional Group Identification | Presence of key functional groups like ester carbonyl (C=O) and absence of hydroxyl (O-H) at the acetylation site. |
Cellular and Molecular Assays for Mechanistic Elucidation
Understanding how this compound exerts its effects at the cellular level requires a range of molecular biology assays. These tools can probe changes in gene expression, protein activity, and cellular responses that are key to the compound's mechanism of action.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): Research on the parent compound, Lisofylline, has shown it suppresses pro-inflammatory cytokines. nih.gov RT-qPCR is a highly sensitive method used to quantify the expression levels of specific genes. In the context of this compound research, this technique would be used to measure changes in the mRNA levels of target genes in cells treated with the compound. For instance, its anti-inflammatory effects could be assessed by measuring the expression of genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and various interleukins in immune cells or pancreatic β-cells under inflammatory stress.
Western Blot for Protein Phosphorylation: Many cellular signaling pathways are regulated by protein phosphorylation. Lisofylline is known to modulate inflammatory pathways, which often involve kinases and transcription factors that are activated by phosphorylation, such as STAT4 (Signal Transducer and Activator of Transcription 4). scirp.org Western blotting, using phospho-specific antibodies, allows for the detection and quantification of the phosphorylated (activated) forms of specific proteins. This method can determine if this compound inhibits key signaling events, such as the phosphorylation of proteins involved in T-cell activation or cytokine receptor signaling, thereby providing direct evidence of its impact on specific molecular pathways.
Cell-Based Assays for Receptor Activity: Xanthine derivatives are known to act as antagonists for adenosine (B11128) receptors and as inhibitors of phosphodiesterase (PDE) enzymes. nih.govdrugbank.com Cell-based assays can be designed to measure the effect of this compound on these targets. For example, receptor activity can be measured in cells engineered to express a specific adenosine receptor subtype, with activation monitored by a downstream reporter gene or a change in intracellular cyclic AMP (cAMP) levels. Similarly, its PDE inhibitory activity can be quantified by measuring the accumulation of cAMP in treated cells. Other functional assays could include measuring apoptosis (e.g., using caspase activity assays) in pancreatic β-cells to evaluate the compound's protective effects against cytokine-induced cell death. nih.gov
Table 2: Cellular and Molecular Assays in this compound Research This table is interactive and can be sorted by clicking on the headers.
| Assay | Purpose | Example Application |
|---|---|---|
| RT-qPCR | Gene Expression Analysis | Quantifying the reduction of TNF-α and IFN-γ mRNA in stimulated immune cells. |
| Western Blot | Protein Activation Analysis | Detecting decreased phosphorylation of STAT4 in T-cells to confirm inhibition of an IL-12 signaling pathway. |
| Cell-Based Assays | Functional Cellular Response | Measuring increased insulin (B600854) secretion or reduced apoptosis in a pancreatic β-cell line exposed to inflammatory cytokines. |
In Vitro and Ex Vivo Organ Culture Systems for Functional Studies
To bridge the gap between cellular assays and whole-animal studies, in vitro and ex vivo organ culture systems are employed. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of tissues, offering a more physiologically relevant environment.
For a compound like this compound, which is investigated for its potential in treating type 1 diabetes, the use of isolated pancreatic islets is a cornerstone of functional research. nih.govnih.gov Islets can be isolated from the pancreases of mice, rats, or humans and cultured for several days. ucsf.eduresearchgate.net This ex vivo system allows for direct assessment of the compound's effects on β-cell function and survival.
Studies on Lisofylline have utilized isolated islets from non-obese diabetic (NOD) mice to demonstrate its protective capabilities. nih.gov In such a system, islets can be exposed to a cocktail of pro-inflammatory cytokines (like IL-1β, TNF-α, and IFN-γ) that mimic the autoimmune attack seen in type 1 diabetes. The protective effect of this compound can then be quantified by measuring several key outcomes:
Insulin Secretion: Glucose-stimulated insulin secretion (GSIS) assays are performed to determine if the compound preserves the functional capacity of β-cells to release insulin in response to glucose. nih.gov
Cell Viability and Apoptosis: The viability of the islet cells can be assessed using fluorescent dyes, and apoptosis can be quantified to see if the compound prevents cytokine-induced cell death. nih.gov
DNA Damage: The genotoxic effects of inflammation can be measured, and the compound's ability to inhibit DNA damage in islet cells can be evaluated. nih.gov
These organ culture systems provide crucial data on the direct protective effects of the compound on the target tissue, independent of systemic metabolic or immunological factors present in a whole animal. plos.org
Advanced Animal Models for Disease Pathogenesis and Efficacy Evaluation
To evaluate the therapeutic efficacy and in vivo mechanisms of this compound, well-established and relevant animal models of disease are indispensable. frontiersin.orgmdpi.com For research focused on type 1 diabetes, two models are particularly prominent.
Non-Obese Diabetic (NOD) Mouse: The NOD mouse is considered the gold-standard model for autoimmune type 1 diabetes because it spontaneously develops a disease that closely mimics the human condition. frontiersin.org Female NOD mice develop autoimmune insulitis (infiltration of immune cells into the pancreatic islets) leading to progressive β-cell destruction and hyperglycemia. nih.govamanote.com Studies using Lisofylline in NOD mice have shown that treatment can reduce the incidence of diabetes. nih.gov This model is used to evaluate the potential of this compound to:
Prevent or delay the onset of diabetes when administered prophylactically. scirp.org
Reduce the severity of insulitis, as assessed by histological examination of the pancreas. nih.gov
Modulate the autoimmune response by analyzing cytokine profiles (e.g., suppressing IFN-γ) and T-cell populations in the pancreas and pancreatic lymph nodes. nih.gov
Streptozotocin (STZ)-Induced Diabetes Model: This is a chemically-induced model of diabetes where multiple low doses of streptozotocin, a β-cell toxin, are administered to mice. nih.gov This regimen induces a T-cell-mediated inflammatory response that leads to the destruction of β-cells, thereby modeling aspects of the autoimmune process. This model is advantageous for its rapid and synchronized onset of disease. Research with Lisofylline has demonstrated its ability to significantly reduce the incidence of diabetes in STZ-treated mice. nih.govnih.gov This model allows for the investigation of the compound's ability to protect β-cells from inflammatory damage and preserve insulin secretion. nih.gov
Computational and Cheminformatic Tools for Drug Design and Mechanism Prediction
Computational and cheminformatic approaches are increasingly integrated into drug discovery and development to accelerate the process, reduce costs, and provide mechanistic insights. nih.gov These in silico tools are valuable for optimizing lead compounds like this compound and predicting their behavior.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. mdpi.com Xanthine derivatives are known to interact with targets like adenosine receptors and phosphodiesterases. researchgate.net Molecular docking simulations can be used to model the interaction of this compound with the active sites of these proteins. The results, often expressed as a binding energy or docking score, can help predict binding affinity and elucidate the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. openmedicinalchemistryjournal.commdpi.com This information is crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs.
Cheminformatics for ADMET Prediction: Cheminformatics involves the use of computational methods to analyze chemical data. A key application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Algorithms can analyze the structure of this compound to predict its drug-likeness based on criteria such as Lipinski's Rule of Five. mdpi.com These tools can estimate properties like oral bioavailability, metabolic stability, and potential toxicity, helping to identify potential liabilities early in the development process and prioritize candidates with favorable pharmacokinetic profiles. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (R)-Lisofylline |
| (S)-Lisofylline |
| Lisofylline |
| Adenosine |
| Cyclic AMP (cAMP) |
| Glucose |
| Insulin |
| Interferon-gamma (IFN-γ) |
| Interleukin-1β (IL-1β) |
| Streptozotocin (STZ) |
Future Research Directions and Translational Perspectives for 5 O Acetyl R Lisofylline Research
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights from Preclinical Studies
Preclinical investigations into the mechanisms of action of (R)-Lisofylline, the active metabolite of 5'-O-Acetyl (R)-Lisofylline, have revealed significant anti-inflammatory properties. Previous studies have demonstrated that Lisofylline can enhance glucose-stimulated insulin (B600854) secretion in both in vivo and in vitro models, suggesting a potential therapeutic benefit in type 2 diabetes. nih.gov This effect on beta-cell functioning opens avenues for exploring this compound in metabolic disorders characterized by inflammatory components.
Further research is warranted to explore novel therapeutic applications for this compound based on its immunomodulatory effects. The structural similarities to other compounds with potent anti-inflammatory activity suggest its potential in a range of inflammatory and autoimmune diseases. mdpi.com Future preclinical studies could focus on conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders. Mechanistic studies should aim to elucidate the specific signaling pathways modulated by this compound to identify new disease targets. A deeper understanding of its impact on cytokine profiles, such as the suppression of pro-inflammatory cytokines like TNF-α and the potential modulation of anti-inflammatory cytokines, will be crucial in guiding the exploration of new therapeutic indications. mdpi.com
Development of Advanced Delivery Systems for Targeted Action in Preclinical Settings
The development of advanced delivery systems for this compound holds the potential to enhance its therapeutic efficacy and minimize potential off-target effects in preclinical models. genesispub.org Strategies such as encapsulation in liposomes, micelles, and polymeric nanoparticles could improve the compound's pharmacokinetic and pharmacodynamic profiles. genesispub.orgnih.gov These nanotechnology-based platforms can be engineered to provide targeted delivery to specific tissues or cells, thereby increasing the local concentration of the drug at the site of action.
For instance, liposomes have been recognized as a viable means of transporting drugs across biological barriers, including the blood-brain barrier. genesispub.org This could be particularly relevant for exploring the therapeutic potential of this compound in neuroinflammatory conditions. Furthermore, stimuli-responsive delivery systems, which release the drug in response to specific physiological cues such as pH or enzyme levels, could be designed for more precise targeting. nih.gov The use of lysine-based polymers is another promising avenue, as they can facilitate intracellular delivery through electrostatic interactions with cell membranes. nih.gov
| Delivery System | Potential Advantages for this compound | Preclinical Application Focus |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic drugs, potential to cross the blood-brain barrier. genesispub.org | Neuroinflammatory diseases, targeted delivery to inflamed tissues. |
| Micelles | Small size, stability in circulation, ability to solubilize poorly water-soluble drugs. | Enhancing bioavailability for oral administration, targeting cancer cells. |
| Polymeric Nanoparticles | Controlled release, surface functionalization for active targeting, protection of the drug from degradation. nih.gov | Sustained release formulations, delivery to specific immune cells. |
| Lysine-Based Polymers | Cationic nature for efficient cell internalization, pH-responsive drug release. nih.gov | Intracellular delivery to modulate inflammatory pathways. |
Investigation of Combination Therapies with Existing Immunomodulatory Agents in Animal Models
Investigating the synergistic potential of this compound in combination with existing immunomodulatory agents in animal models could lead to more effective therapeutic strategies. The use of combination therapy is a well-established practice in managing inflammatory diseases, often resulting in improved efficacy and the potential for dose reduction of individual agents. gastroenterologyandhepatology.net Preclinical studies could explore the effects of co-administering this compound with other anti-inflammatory drugs, such as corticosteroids or PDE4 inhibitors.
For example, studies with other immunomodulatory compounds have shown synergistic effects when combined, leading to a more significant reduction in inflammatory mediators like TNF-α. nih.gov Animal models of chronic inflammatory diseases would be suitable for evaluating the long-term efficacy and safety of such combination therapies. The goal would be to identify combinations that offer superior therapeutic outcomes compared to monotherapy, potentially through complementary mechanisms of action. This approach could be particularly beneficial for treating complex, multifactorial inflammatory conditions. gastroenterologyandhepatology.net
Theoretical Frameworks for Predicting Pharmacological Profiles of Lysophospholipid Prodrugs
The development of theoretical and computational frameworks is crucial for the rational design and prediction of the pharmacological profiles of lysophospholipid prodrugs like this compound. nih.govmdpi.com These in silico methodologies can significantly streamline the drug development process by predicting key properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov Modern computational approaches, including molecular docking, molecular dynamics simulations, and density functional theory, can be employed to model the interaction of prodrugs with relevant enzymes, such as phospholipase A2, which is often involved in their activation. nih.govmdpi.com
By simulating these interactions, researchers can optimize the chemical structure of the prodrug to achieve desired release kinetics and targeting. mdpi.com For instance, computational models can predict how modifications to the linker connecting the drug to the lysophospholipid carrier will affect its hydrolysis and subsequent drug release. mdpi.com These predictive models can help in the intelligent design of advanced prodrugs with improved efficacy and reduced toxicity, thereby minimizing the need for extensive empirical experimentation. nih.govresearchgate.net
| Computational Method | Application in Lysophospholipid Prodrug Design | Predicted Pharmacological Profile |
| Molecular Docking | Simulating the binding of the prodrug to activating enzymes like PLA2. mdpi.com | Enzyme affinity and potential for activation. |
| Molecular Dynamics Simulations | Modeling the dynamic behavior of the prodrug-enzyme complex over time. mdpi.com | Stability of binding and conformational changes required for hydrolysis. |
| Density Functional Theory | Calculating the electronic properties of the prodrug to predict reactivity. nih.gov | Rate of enzymatic hydrolysis and drug release. |
| COSMOperm | Predicting the permeability of the prodrug across biological membranes. nih.gov | Absorption and distribution characteristics. |
Identification of Novel Biomarkers for Preclinical Efficacy Monitoring
To effectively evaluate the therapeutic potential of this compound in preclinical models, the identification and validation of novel biomarkers are essential. Biomarkers can provide objective measures of drug efficacy and offer insights into the underlying mechanisms of action. In the context of an immunomodulatory agent, relevant biomarkers could include a panel of pro- and anti-inflammatory cytokines. For instance, monitoring changes in the serum levels of TNF-α and TGF-β1 following treatment could indicate the compound's anti-inflammatory and immunomodulatory effects. mdpi.com
Q & A
Basic Research Question
- Type 1 Diabetes : NOD mice (dose: 25–50 mg/kg/day) to monitor diabetes onset, insulitis severity, and IFN-γ levels .
- β-Cell Dysfunction : Rat islet cultures exposed to IL-1β; measure insulin secretion, MTT metabolic activity, and mitochondrial membrane potential .
- Inflammatory Lung Injury : LPS-induced sepsis models in mice/minipigs to evaluate survival rates and lung injury biomarkers .
What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
Basic Research Question
- Chromatography : Reverse-phase HPLC or LC-MS with C18 columns, using mobile phases like acetonitrile/water (0.1% formic acid) .
- Sample Preparation : Solid-phase extraction (SPE) for plasma/serum to isolate the compound from phospholipids.
- Validation : Include recovery tests (≥85%) and sensitivity thresholds (e.g., LOD ≤10 ng/mL) .
How can researchers reconcile contradictory efficacy data for (R)-Lisofylline in different disease models (e.g., diabetes vs. ARDS)?
Advanced Research Question
Contradictions arise from disease-specific mechanisms. For example:
- Diabetes Success : STAT4 inhibition protects β-cells, validated in NOD mice .
- ARDS Failure : In a phase III trial, 3 mg/kg lisofylline every 6 hours showed no survival benefit, likely due to insufficient targeting of neutrophil-driven pathology .
Methodological Approach : - Compare dosing regimens, pharmacokinetics, and pathway relevance (e.g., STAT4 vs. oxidative stress) across models .
- Use transcriptomics to identify context-dependent signaling nodes.
What strategies improve enantiomeric purity during this compound synthesis for preclinical studies?
Advanced Research Question
- Chemoenzymatic Deracemization : Combine laccase/TEMPO (for oxidation) with alcohol dehydrogenase (for selective reduction) to enhance (R)-enantiomer yield .
- Quality Control : Monitor enantiomeric excess (≥98%) via chiral HPLC (e.g., Chiralpak AD-H column) and confirm purity with NMR (δ 1.2–1.4 ppm for hexyl protons) .
How should pharmacokinetic/pharmacodynamic (PK/PD) studies for (R)-Lisofylline be designed to optimize therapeutic windows?
Advanced Research Question
- PK Parameters : Measure plasma half-life (t½ ≈ 2–4 hrs in rodents) and bioavailability (∼60% via oral administration) using LC-MS .
- PD Endpoints : Correlate STAT4 inhibition (IC50 = 0.6 µM) with glucose tolerance improvements in streptozotocin-treated rats .
- Dose Optimization : Use allometric scaling from rodent doses (25 mg/kg) to human equivalents, adjusting for protein binding differences.
What combinatorial therapies could enhance this compound efficacy in autoimmune diseases?
Advanced Research Question
- Synergy Testing : Pair with JAK inhibitors (e.g., tofacitinib) to amplify STAT pathway suppression in Th1/Th17-driven models.
- Preclinical Validation : In NOD mice, assess diabetes delay and regulatory T-cell expansion using flow cytometry .
What translational challenges exist in moving this compound from preclinical success to clinical trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
